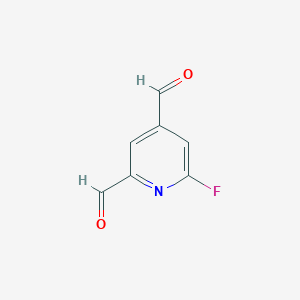

6-Fluoropyridine-2,4-dicarbaldehyde

Description

6-Fluoropyridine-2,4-dicarbaldehyde is a fluorinated heteroaromatic compound featuring two aldehyde groups at the 2- and 4-positions of a pyridine ring, with a fluorine substituent at the 6-position. This structure combines the electron-withdrawing effects of fluorine and the aldehyde groups, making it a versatile intermediate in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula |

C7H4FNO2 |

|---|---|

Molecular Weight |

153.11 g/mol |

IUPAC Name |

6-fluoropyridine-2,4-dicarbaldehyde |

InChI |

InChI=1S/C7H4FNO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |

InChI Key |

BONNQTSHZMFVEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-Fluoropyridine-2,4-dicarboxylic acid.

Reduction: 6-Fluoropyridine-2,4-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoropyridine-2,4-dicarbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2,4-dicarbaldehyde is largely determined by its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 6-Fluoropyridine-2,4-dicarbaldehyde and analogous compounds:

Reactivity and Electronic Effects

- Fluorine Substituent: The 6-fluoro group in 6-Fluoropyridine-2,4-dicarbaldehyde enhances the electron-deficient nature of the pyridine ring, increasing the electrophilicity of the aldehyde groups compared to non-fluorinated analogs like Pyridine-2,4-dicarbaldehyde. This property may improve its utility in nucleophilic addition reactions or Schiff base formation .

- Bromine vs. Fluorine : Brominated benzene dicarbaldehydes (e.g., 2,5-Dibromobenzene-1,4-dicarbaldehyde) exhibit steric and electronic effects that favor cross-coupling reactions in COF synthesis, whereas fluorine’s smaller size and stronger electronegativity may enable distinct reactivity patterns .

- Alkoxy Groups : Alkoxy-substituted benzene dicarbaldehydes (e.g., 2-Methoxy-5-(2-ethylhexyloxy)benzene-1,4-dicarbaldehyde) improve solubility in organic solvents, facilitating polymer synthesis. Fluorinated pyridine derivatives may exhibit lower solubility due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.